Regulatory Identity: Distinct Impurity Designation Number Versus Closest Ester/Acid Analogs
Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is formally designated as Baloxavir Impurity 54 in the comprehensive impurity profiling study of baloxavir marboxil published in Organic Process Research & Development (2024), which characterized 12 process impurities including 4 previously unreported ones . This contrasts with the methyl ester analog (CAS 1332855-89-6), which carries the distinct designation Baloxavir Impurity 61 (or Impurity 72 depending on the vendor catalog), and the carboxylic acid analog (CAS 119736-16-2), which is designated as Baloxavir Impurity 31 (or Impurity 4) [1]. Each impurity has a uniquely elucidated formation pathway and its own control strategy; the OPRD study demonstrated that kilogram-scale production achieved baloxavir marboxil purity exceeding 99.8% with any single impurity detected at <0.10% .
| Evidence Dimension | Regulatory impurity designation number in baloxavir marboxil impurity profile |
|---|---|
| Target Compound Data | Impurity 54 (ethyl ester, CAS 1332855-94-3) |
| Comparator Or Baseline | Impurity 61/72 (methyl ester, CAS 1332855-89-6); Impurity 31/4 (carboxylic acid, CAS 119736-16-2) |
| Quantified Difference | Three chemically distinct, non-interchangeable impurity reference standards with separate CAS numbers, molecular formulas, and regulatory identities |
| Conditions | Process impurity profiling per the 2024 OPRD study; three batches of kilogram-scale demonstration |
Why This Matters
In pharmaceutical quality control and regulatory submission (ANDA/DMF), using the correct impurity reference standard with the proper designation number is mandatory for method validation traceability; procurement of Impurity 54 specifically ensures alignment with the published impurity control strategy.
- [1] QCChemical. Baloxavir marboxil Impurity 72 (methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, CAS 1332855-89-6). View Source
